2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
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Overview
Description
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group and a hexahydroquinazolinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride typically involves the reaction of 1-aminocyclohexane with appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
- 2-(1-Aminocyclohexyl)-acetic acid
Uniqueness
Compared to similar compounds, 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride stands out due to its unique hexahydroquinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications .
Properties
Molecular Formula |
C14H22ClN3O |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-14(8-4-1-5-9-14)13-16-11-7-3-2-6-10(11)12(18)17-13;/h1-9,15H2,(H,16,17,18);1H |
InChI Key |
HMYUTXODBXLRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC3=C(CCCC3)C(=O)N2)N.Cl |
Origin of Product |
United States |
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